REACTION_CXSMILES
|
[C:1]1([C:7]2[NH:12][C:11](=O)[CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Br)(Br)([Br:16])=O.C(=O)([O-])[O-].[Na+].[Na+]>O>[Br:16][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC(N1)=O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ethyl acetate (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried with anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is crystallized from aqueous ethanol
|
Type
|
CUSTOM
|
Details
|
Subsequent purification by flash chromatography (silica gel, hexane/ethyl acetate 9/1 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |